molecular formula C20H17N3O5S2 B2809185 N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681170-57-0

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2809185
CAS No.: 681170-57-0
M. Wt: 443.49
InChI Key: HYNGAVGKYBJMCH-UHFFFAOYSA-N
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Description

N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule incorporates a tetrahydronaphthalene carboxamide scaffold linked to a (4-nitrophenyl)sulfonyl-thiazole moiety, a structure known for its significant research potential. The compound's core structure combines two pharmaceutically relevant components: the tetrahydronaphthalene ring system and the thiazole heterocycle. The tetrahydronaphthalene (tetralin) scaffold is a privileged structure in medicinal chemistry, noted for its conformational properties and presence in compounds affecting cellular proliferation and inflammatory processes. The thiazole ring, containing both nitrogen and sulfur atoms, is a versatile heterocycle that contributes to a wide spectrum of biological activities due to its aromaticity and ability to participate in various donor-acceptor and nucleophilic reactions . Molecules bearing the thiazole nucleus are found in numerous clinical and preclinical investigations for conditions including cancer, inflammatory diseases, and microbial infections . This specific reagent is intended for research applications such as probe discovery, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules for biological evaluation. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S2/c24-19(15-6-5-13-3-1-2-4-14(13)11-15)22-20-21-12-18(29-20)30(27,28)17-9-7-16(8-10-17)23(25)26/h5-12H,1-4H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNGAVGKYBJMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

  • Molecular Formula : C18H13N7O5S3
  • Molecular Weight : 503.53 g/mol
  • CAS Number : 74511736
  • LogP : 6.2785 (indicative of lipophilicity)

Biological Activity Overview

The compound exhibits various biological activities primarily attributed to its thiazole and naphthalene moieties. These functionalities are known for their roles in anticancer, antimicrobial, and anti-inflammatory activities.

Antitumor Activity

Studies have demonstrated that thiazole derivatives possess significant antitumor properties. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring enhance cytotoxic effects against cancer cell lines.

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-71.61 ± 1.92Induction of apoptosis
Compound BMDA-MB-4681.98 ± 1.22Cell cycle arrest
This compoundA549TBDTBD

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from proliferating.

Case Studies

A series of studies have evaluated the compound's effectiveness against various cancer cell lines:

  • Study on MCF-7 Cells :
    • Evaluated the cytotoxic effects using the MTT assay.
    • Results indicated a significant reduction in cell viability at lower concentrations.
  • Study on A549 Cells :
    • Investigated the compound's role in inducing apoptosis.
    • Flow cytometric analysis confirmed an increase in apoptotic cells upon treatment.
  • In Vivo Studies :
    • Animal models treated with the compound showed reduced tumor growth compared to control groups.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Substituent Effects

Compound A : N-[5-({4-Nitrophenyl}sulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide
  • Key Differences : Replaces the tetrahydronaphthalene system with a furan carboxamide.
  • Implications: Reduced lipophilicity due to the smaller furan ring.
Compound B : N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide
  • Key Differences : Substitutes the 4-nitrophenylsulfonyl group with a dihydrodioxine carboxamide at the thiazole’s 4-position.
  • Implications :
    • The dihydrodioxine group introduces additional oxygen atoms, enhancing polarity and possibly aqueous solubility.
    • Positional isomerism (4- vs. 5-substitution on thiazole) may lead to divergent binding modes in biological targets .
Compound C : (S)-N-(Quinuclidin-3-yl)-5,6,7,8-Tetrahydronaphthalene-1-carboxamide
  • Key Differences : Replaces the thiazole-sulfonyl moiety with a quinuclidine (bridged tertiary amine) group.
  • Safety profile includes acute oral toxicity (H302) and respiratory irritation (H335), suggesting divergent toxicological properties compared to the nitro-containing target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~443.5 g/mol (estimated) 379.37 g/mol ~400 g/mol (estimated) 299.38 g/mol
Lipophilicity (LogP) High (tetrahydronaphthalene + nitro group) Moderate (furan) Moderate (dioxane) Moderate (quinuclidine)
Aqueous Solubility Low (hydrophobic core) Moderate (polar furan) High (polar dioxane) Low (basic amine)
Toxicity Profile Not reported Not reported Not reported H302, H315, H319, H335

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Thiazole ring formation : Reacting 4-nitrophenylsulfonyl chloride with a thiazole precursor (e.g., thiourea derivatives) under basic conditions (e.g., KOH/ethanol) .

Coupling with tetrahydronaphthalene carboxamide : Use coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .

  • Critical parameters :
  • Temperature control (<50°C) to prevent sulfonyl group degradation .
  • Solvent selection (e.g., DMF for solubility vs. ethanol for ease of purification) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in methanol/water .

Q. How can researchers confirm the structural integrity and purity of the compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Verify substituent positions (e.g., sulfonyl group at C5 of thiazole, tetrahydronaphthalene protons at δ 1.5–2.8 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 454.3) and fragmentation patterns .
  • HPLC : Assess purity (>95% using C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for IC₅₀ comparisons) .
  • Validate target engagement :
  • Surface plasmon resonance (SPR) to measure binding affinity (KD) .
  • Competitive ELISA to confirm enzyme inhibition .
  • Address solubility issues : Use DMSO stocks ≤0.1% v/v to avoid cytotoxicity artifacts .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for estrogen receptors) to identify binding poses .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
  • QSAR modeling : Train models on thiadiazole derivatives to correlate substituents (e.g., sulfonyl groups) with activity .

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

  • Methodological Answer :
  • Key modifications :
Position Modification Impact on Activity Reference
Thiazole C5Replace sulfonyl with carbonylReduced kinase inhibition
TetrahydronaphthaleneIntroduce methyl groups at C6Improved metabolic stability
  • Synthetic prioritization : Focus on derivatives with electron-withdrawing groups (e.g., -NO₂) for enhanced target binding .

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